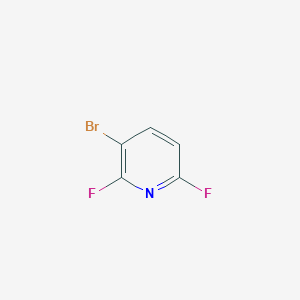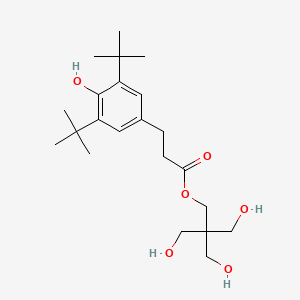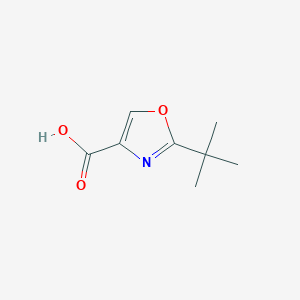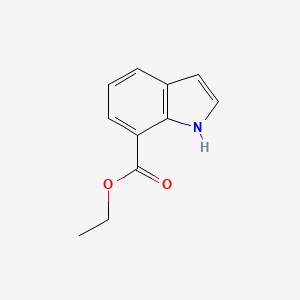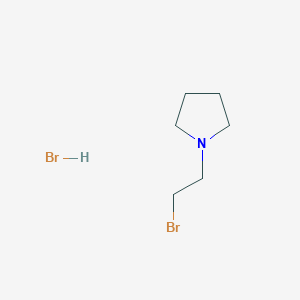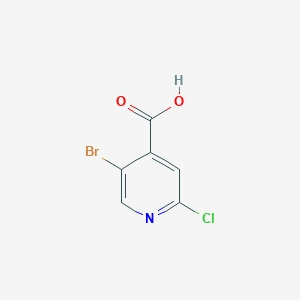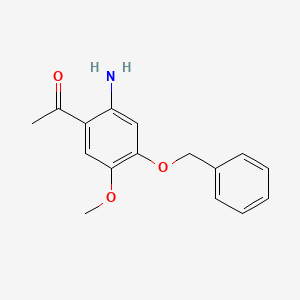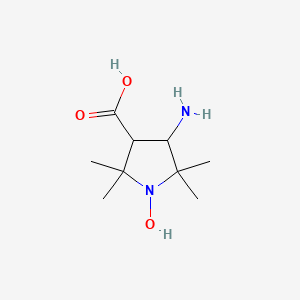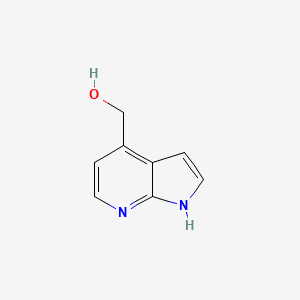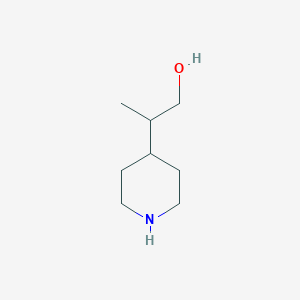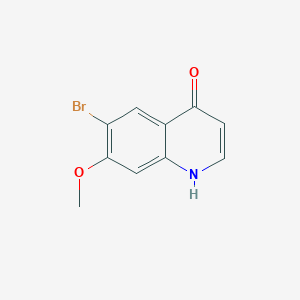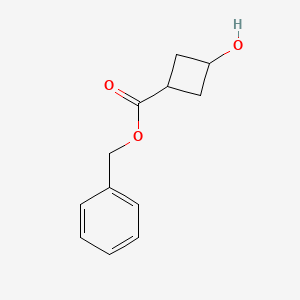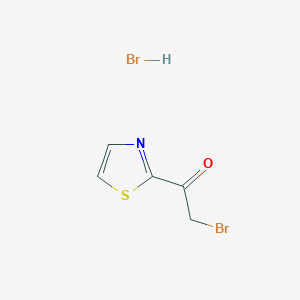
2-溴-1-(1,3-噻唑-2-基)-1-乙酮氢溴酸盐
描述
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a chemical compound with the molecular formula C5H4BrNOS.HBr and a molecular weight of 286.97 g/mol . This compound is a derivative of thiazole, a heterocyclic organic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
科学研究应用
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide has several scientific research applications, including:
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be a wide range of enzymes, receptors, or biochemical pathways depending on the specific biological activity.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in physiological systems . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways . For example, they have been associated with the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.
Pharmacokinetics
The safety data sheet for a similar compound, 2-bromo-1-(1,3-thiazol-2-yl)ethanone, suggests that it may cause harm if swallowed, indicating that it can be absorbed through the gastrointestinal tract .
Result of Action
Thiazole derivatives have been reported to have antitumor and cytotoxic activity . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity activity on three human tumor cell lines .
Action Environment
The safety data sheet for a similar compound, 2-bromo-1-(1,3-thiazol-2-yl)ethanone, suggests that it should be stored in a well-ventilated place and kept tightly closed , indicating that environmental conditions such as air exposure and humidity could potentially affect its stability.
生化分析
Biochemical Properties
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiazole-containing enzymes, which are involved in numerous biochemical pathways . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.
Cellular Effects
The effects of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying the activity of key signaling proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit the activity of certain thiazole-containing enzymes by forming covalent bonds with their active sites . This inhibition can result in changes in gene expression and cellular metabolism, as the affected enzymes play critical roles in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, cellular metabolism, and overall cellular health . Toxic or adverse effects may be observed at very high doses, including damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit the activity of enzymes involved in thiazole metabolism, resulting in altered levels of thiazole-containing metabolites.
Transport and Distribution
Within cells and tissues, 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more or less effective in different cellular environments.
Subcellular Localization
The subcellular localization of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
准备方法
The synthesis of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide typically involves the bromination of 1-(1,3-thiazol-2-yl)-1-ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a solvent such as acetic acid or dichloromethane. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
化学反应分析
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new thiazole derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, resulting in the formation of different thiazole derivatives with varying biological activities.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide apart is its unique bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
属性
IUPAC Name |
2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS.BrH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSDOINJDEVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629539 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199804-81-4 | |
| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


